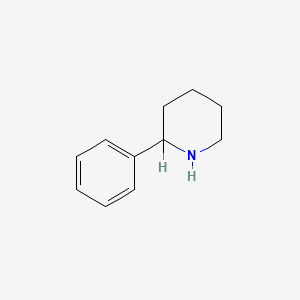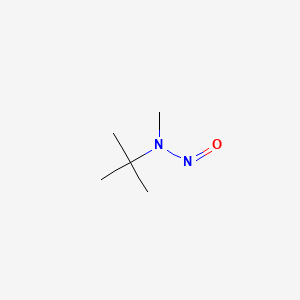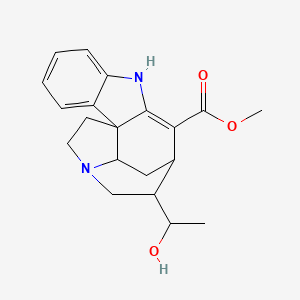
2-フェニルピペリジン
概要
説明
2-Phenylpiperidine is a chemical compound characterized by a piperidine ring with a phenyl group attached to the second carbon atom. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. The phenylpiperidine scaffold is known for its diverse biological activities, including analgesic and central nervous system effects .
科学的研究の応用
2-Phenylpiperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential analgesic and antipsychotic properties.
Industry: Employed in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylpiperidine can be synthesized through several methods:
Alkylation of Piperidine: One common method involves the alkylation of piperidine with benzyl halides under basic conditions.
Cyclization Reactions: Another method includes the cyclization of N-phenylamino alcohols or N-phenylamino ketones.
Catalytic Hydrogenation: The catalytic hydrogenation of 1-phenyl-3-hydroxypyridinium chloride is also a viable route.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures .
化学反応の分析
2-Phenylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines, using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl ring.
Major Products:
N-oxide Derivatives: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Phenylpiperidines: Produced via electrophilic substitution.
作用機序
2-Phenylpiperidine can be compared to other phenylpiperidine derivatives:
Meperidine: Known for its analgesic properties but has a different substitution pattern on the piperidine ring.
Pethidine: Another analgesic with a similar structure but distinct pharmacological profile.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine core but different functional groups
Uniqueness: 2-Phenylpiperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other phenylpiperidine derivatives .
類似化合物との比較
- Meperidine
- Pethidine
- Paroxetine
- Ketobemidone
- Budipine
特性
IUPAC Name |
2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAUTGOUJDVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956149 | |
| Record name | 2-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3466-80-6 | |
| Record name | 2-Phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 2-phenylpiperidine derivatives?
A1: 2-Phenylpiperidine derivatives, particularly those with specific stereochemistry and substitutions, exhibit high affinity for the neurokinin 1 (NK1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How do these compounds interact with the NK1 receptor?
A2: These compounds act as antagonists at the NK1 receptor, meaning they bind to the receptor and block the binding and subsequent effects of endogenous agonists like Substance P. [, , , , ] This antagonism has been demonstrated in various in vitro and in vivo models. [, , , , ]
Q3: What are the downstream consequences of NK1 receptor antagonism by 2-phenylpiperidine derivatives?
A3: NK1 receptor antagonism can modulate a variety of physiological processes. For instance, it can inhibit neurogenic plasma extravasation, [] influence NMDA channel function in hippocampal neurons, [] and affect intestinal peristalsis. []
Q4: What is the molecular formula and weight of 2-phenylpiperidine?
A4: 2-Phenylpiperidine has the molecular formula C11H15N and a molecular weight of 161.24 g/mol.
Q5: What spectroscopic data can be used to characterize 2-phenylpiperidine?
A5: While the provided abstracts don't provide detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [, ] can be used to confirm the structure and stereochemistry of 2-phenylpiperidine and its derivatives.
Q6: How do structural modifications to the 2-phenylpiperidine scaffold affect its activity?
A6: Research indicates that specific stereochemistry at the 2 and 3 positions of the piperidine ring is crucial for NK1 receptor affinity and activity. [, , , , , , ] Additionally, substitutions on the phenyl ring and the nitrogen atom can significantly impact potency and selectivity for the NK1 receptor. [, , , , , , , , , , , , , ]
Q7: Can you provide an example of how a specific structural modification alters the compound's activity?
A7: The (2R,3R)-enantiomer of the NK1 antagonist CP-99,994, designated as CP-100,263, exhibits significantly reduced affinity for the NK1 receptor and fails to prevent Substance P- and hypertonic saline-induced increases in vascular permeability. [] This highlights the importance of stereochemistry in determining biological activity.
Q8: What is known about the metabolism of 2-phenylpiperidine derivatives in humans?
A8: Studies on the NK1 antagonist CP-122,721, a 2-phenylpiperidine derivative, reveal that it undergoes extensive metabolism in humans primarily via O-demethylation, aromatic hydroxylation, and glucuronidation. [] The major circulating metabolite has been identified as 5-trifluoromethoxy salicylic acid. []
Q9: Are there differences in the pharmacokinetics of these compounds between species?
A9: Yes, comparative studies on CP-122,721 in rats and humans show differences in metabolic pathways and excretion profiles, highlighting the importance of species-specific considerations in drug development. [, ]
Q10: What in vivo models have been used to study the effects of 2-phenylpiperidine derivatives?
A10: Various animal models have been employed to investigate the efficacy of these compounds, including:
- Gerbil foot tapping model for assessing NK1 antagonist activity in anxiety and depression. []
- Rat models of neurogenic inflammation to study effects on tracheal vascular permeability [] and airway blood flow. []
- Mouse models of cytokine-mediated liver injury to assess the protective effects of NK1 antagonists. []
- Rat models of neuropathic pain, including the streptozocin and chronic constriction injury models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)


![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)

![(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)


![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)

